12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: is a complex organic compound characterized by its unique tricyclic structure This compound features a benzenesulfonyl group, a methoxy group, and a methyl group attached to a tricyclic core that includes an oxa and an aza bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting materials often include substituted aromatic compounds and appropriate cyclization agents.
Introduction of Functional Groups: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as pyridine.
Methoxylation and Methylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The methyl group can be added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a sulfonamide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfonamides, thiols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may allow it to act as a catalyst in organic reactions, particularly those involving aromatic compounds.
Material Science: Its stability and functional groups make it a candidate for use in the development of new materials, such as polymers or coatings.
Biology and Medicine
Biochemical Research: Used as a probe or reagent in studying biochemical pathways and mechanisms.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Manufacturing: Potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity.
Pathways Involved: Could influence signaling pathways, metabolic processes, or gene expression depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: can be compared to other tricyclic compounds with similar functional groups, such as:
Uniqueness
Structural Complexity: The combination of a tricyclic core with oxa and aza bridges, along with the specific functional groups, makes this compound unique.
Functional Versatility: The presence of multiple reactive sites allows for diverse chemical reactions and applications.
This detailed overview provides a comprehensive understanding of 12-(Benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
12-(benzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-19-11-15(14-10-12(24-2)8-9-16(14)25-19)17(18(21)20-19)26(22,23)13-6-4-3-5-7-13/h3-10,15,17H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBFNABZZQCFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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